

# Application Note: Quantification of Alogliptin Benzoate using a Stability-Indicating HPLC Method

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Compound of Interest		
Compound Name:	Fotagliptin benzoate	
Cat. No.:	B15573238	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Alogliptin benzoate is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] Accurate and reliable quantification of Alogliptin benzoate in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Alogliptin benzoate. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

# **Experimental Protocols**Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been found to be effective for the separation and quantification of Alogliptin benzoate.

Table 1: Optimized Chromatographic Conditions



Parameter	Recommended Conditions
HPLC System	Agilent 1200 series or equivalent[1][2][3]
Column	Hypersil Gold Thermo Scientific C18 (250 mm $\times$ 4.6 mm, 5 $\mu$ m)[1][2][3][4]
Mobile Phase	Acetonitrile and Ammonium Carbonate Buffer (55:45 v/v)[1][2][3][4]
Flow Rate	1.0 mL/min[1][2][3][4]
Injection Volume	10 μL
Column Temperature	30°C[5]
Detection Wavelength	277 nm[1][2][3][4]
Run Time	6.0 minutes[1][2][3][4]

# **Preparation of Solutions**

- 2.1. Mobile Phase Preparation: Prepare a mixture of HPLC grade acetonitrile and ammonium carbonate buffer in the ratio of 55:45 (v/v). Filter the mobile phase through a 0.45  $\mu$ m membrane filter and degas before use.
- 2.2. Standard Stock Solution Preparation (170  $\mu$ g/mL): Accurately weigh about 42.5 mg of Alogliptin benzoate reference standard and transfer it to a 50 mL volumetric flask.[4] Dissolve and dilute to volume with the mobile phase.[4] From this solution, pipette 5 mL into a 25 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 170  $\mu$ g/mL.[4]
- 2.3. Sample Solution Preparation (from Tablets): Weigh and finely powder 20 tablets.[4][5] Transfer a quantity of the powder equivalent to 25 mg of Alogliptin to a 200 mL volumetric flask. [5] Add about 150 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.[5] Make up the volume to 200 mL with the mobile phase to get a concentration of 170  $\mu$ g/mL of Alogliptin benzoate.[4][5] Filter the solution through a 0.45  $\mu$ m membrane filter before injection.[5]



# **Method Validation**

The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

- 3.1. Linearity: Linearity was established by analyzing a series of dilutions of the standard stock solution. The calibration curve was constructed by plotting the peak area against the concentration of Alogliptin benzoate. The method was found to be linear over the concentration range of 85-306 µg/mL.[1][2][3][4]
- 3.2. Accuracy (Recovery): The accuracy of the method was determined by recovery studies at three different concentration levels (50%, 100%, and 150% of the target concentration).[1] The mean recovery was found to be 100.3%, indicating the accuracy of the method.[1][2][3]
- 3.3. Precision: The precision of the method was evaluated by performing replicate injections of the standard solution. The relative standard deviation (RSD) for the peak areas was found to be less than 2%, demonstrating good precision.[1][2][3]
- 3.4. Specificity (Forced Degradation Studies): Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Alogliptin benzoate was subjected to stress conditions such as acid, alkaline, oxidative, photolytic, and thermal degradation.[6][7] The method was able to successfully separate the Alogliptin peak from the degradation products, proving its specificity.[6]

# **Data Presentation**

The quantitative data from the method validation studies are summarized in the tables below.

Table 2: Linearity Data

Parameter	Result
Linearity Range	85 - 306 μg/mL[1][2][3][4]
Correlation Coefficient (r²)	1.00[1]
Regression Equation	y = 17412x + 1.1377[1]



Table 3: Accuracy and Precision Data

Parameter	Result
Accuracy (% Recovery)	100.3%[1][2][3]
Precision (% RSD)	< 2%[1][2][3]

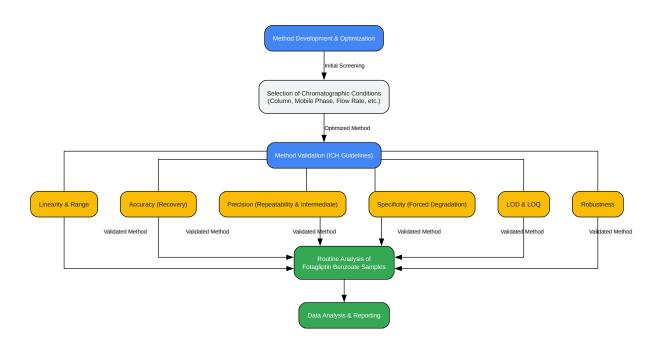
## Table 4: Sensitivity Data

Parameter	Result
Limit of Detection (LOD)	0.03 μg/mL[1][2][3][4]
Limit of Quantification (LOQ)	0.09 μg/mL[1][2][3][4]

# **Visualization**

The following diagram illustrates the general workflow for the HPLC method development and validation for **Fotagliptin benzoate** quantification.





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Caption: HPLC Method Development and Validation Workflow.

#### Conclusion

The described HPLC method is simple, rapid, accurate, precise, and stability-indicating for the quantification of Alogliptin benzoate in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies.



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